tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate is a synthetic compound with significant relevance in medicinal chemistry and drug discovery. Its unique structural features make it a subject of interest for various applications, particularly as an intermediate in the development of pharmaceutical agents. The compound's chemical structure is characterized by a triazaspiro framework, which contributes to its biological activity.
This compound is classified under carbamates, which are esters or salts of carbamic acid. The specific compound has the CAS number 1824674-39-6 and exhibits a purity of approximately 97% in commercial preparations. It is often utilized as a reagent in organic synthesis and has been highlighted for its potential use in the development of innovative drug candidates, particularly in the context of organic light-emitting diodes (OLEDs) and other therapeutic applications .
The synthesis of tert-butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate involves several key steps:
The molecular formula for tert-butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate is C13H22N4O3, with a molecular weight of 282.34 g/mol. The compound features a complex structure that includes:
The structural representation can be depicted using SMILES notation: O=C(C)(C)N(C(N1C)=NC2(CNCCC2)C1=O)
.
The compound is capable of undergoing several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in drug design and development .
The mechanism of action for tert-butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to clarify these mechanisms through experimental validation .
Key physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize this compound .
tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate has several notable applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: